molecular formula C18H16N2O2S B5751330 N-[(4-ethylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide

N-[(4-ethylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide

Cat. No.: B5751330
M. Wt: 324.4 g/mol
InChI Key: PRNCLRHJGNYQIB-UHFFFAOYSA-N
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Description

N-[(4-ethylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring fused with a carboxamide group and a thiourea moiety attached to a 4-ethylphenyl group

Preparation Methods

The synthesis of N-[(4-ethylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with suitable reagents.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the benzofuran derivative with an appropriate amine under suitable conditions.

    Attachment of the Thiourea Moiety: The thiourea moiety is attached to the 4-ethylphenyl group through a reaction with isothiocyanates.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-[(4-ethylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(4-ethylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other industrially important chemicals.

Mechanism of Action

The mechanism of action of N-[(4-ethylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

N-[(4-ethylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:

    N-[(4-ethylphenyl)carbamothioyl]-4-methylbenzamide: This compound has a similar structure but with a methyl group instead of a benzofuran ring.

    N-[(4-ethylphenyl)carbamothioyl]-2-methylbenzamide: This compound also has a similar structure but with a different substitution pattern on the benzene ring.

The uniqueness of this compound lies in its benzofuran ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[(4-ethylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-2-12-7-9-14(10-8-12)19-18(23)20-17(21)16-11-13-5-3-4-6-15(13)22-16/h3-11H,2H2,1H3,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNCLRHJGNYQIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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